![molecular formula C14H14N4 B12940981 5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)
5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
The synthesis of 5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with formic acid or other aldehydes, followed by cyclization to form the benzimidazole ring . Industrial production methods often utilize readily available starting materials and involve multiple steps, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Chemical Reactions Analysis
5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The compound’s ability to interact with these molecular targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine can be compared with other similar compounds, such as:
Benzofurans: These compounds contain a benzene ring fused to a furan ring and exhibit similar biological activities.
Pyrazolothiazoles: These compounds have a pyrazole ring fused to a thiazole ring and are known for their anticancer properties.
Pyrazolopyrimidines: These compounds feature a pyrazole ring fused to a pyrimidine ring and are investigated for their potential as CDK2 inhibitors.
The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
5-methyl-1-(pyridin-3-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C14H14N4/c1-10-4-5-13-12(7-10)17-14(15)18(13)9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H2,15,17) |
InChI Key |
AYTIVZHVHJNTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


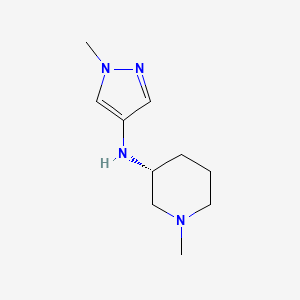
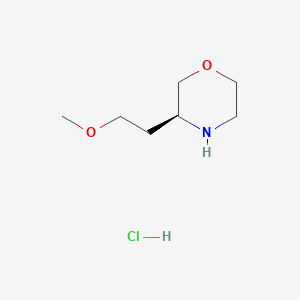
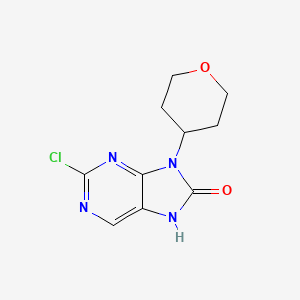
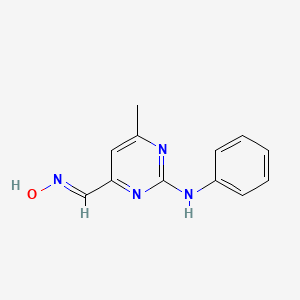

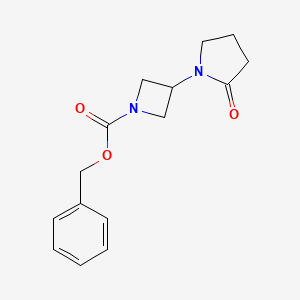
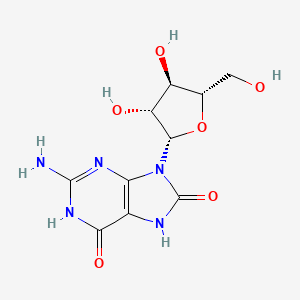
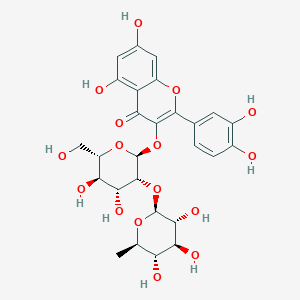


![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)
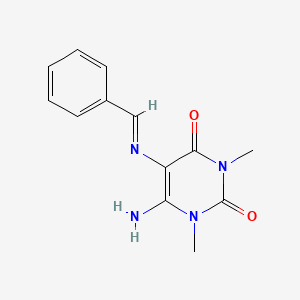
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)

